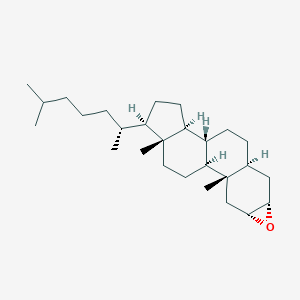
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one, also known as MSA, is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a thioester derivative of 3-methyl-2-cyclopentenone and is known for its unique properties, including its ability to act as an efficient catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst is still not fully understood. However, it is believed that the thioester group in 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one plays a crucial role in its catalytic activity. The thioester group is thought to act as a Lewis acid, which can activate the carbonyl group of the substrate, thereby facilitating the reaction.
Biochemical and Physiological Effects:
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one may have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst in lab experiments is its high efficiency. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been shown to be a highly effective catalyst in various chemical reactions, and it can often be used in small quantities. Additionally, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is relatively easy to synthesize and purify, making it a convenient catalyst to work with.
However, there are also some limitations associated with the use of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one in lab experiments. One of the main limitations is its toxicity. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is a highly reactive compound, and it can be hazardous if not handled properly. Additionally, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is not a stable compound and can decompose over time, which can affect its catalytic activity.
Orientations Futures
There are several future directions for research on 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one. One area of research is to further investigate the mechanism of action of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst. Understanding the catalytic activity of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one at the molecular level could lead to the development of more efficient catalysts.
Another area of research is to explore the potential biomedical applications of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one. Studies have suggested that 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one may have anti-inflammatory and anti-tumor properties, and further research could lead to the development of new drugs.
Overall, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is a unique and versatile compound that has significant potential in various fields of scientific research. Further research on this compound could lead to the development of new catalysts and drugs, which could have a significant impact on various industries.
Méthodes De Synthèse
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is synthesized through a multi-step process that involves the reaction of 3-methyl-2-cyclopentenone with thioacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and the resulting product is then purified through a series of chromatography steps. The yield of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one obtained through this method is generally high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is in the field of organic synthesis, where it is used as a catalyst in various chemical reactions. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been shown to be an efficient catalyst for the synthesis of a wide range of organic compounds, including chiral molecules, heterocycles, and natural products.
Propriétés
Numéro CAS |
125880-11-7 |
|---|---|
Nom du produit |
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one |
Formule moléculaire |
C11H17NOS |
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
3-methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-9(2)8-10(13)12-7-5-3-4-6-11(12)14/h1,3-8H2,2H3 |
Clé InChI |
KADPHUCQRVBGGT-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(=O)N1CCCCCC1=S |
SMILES canonique |
CC(=C)CC(=O)N1CCCCCC1=S |
Synonymes |
2H-Azepine-2-thione, hexahydro-1-(3-methyl-1-oxo-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



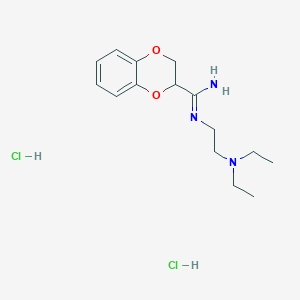
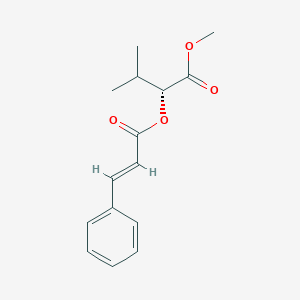
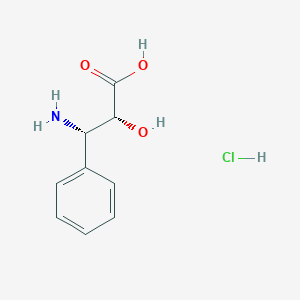
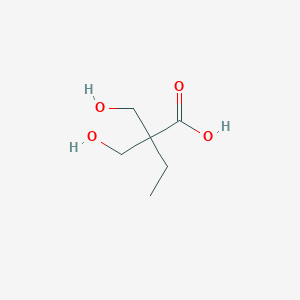
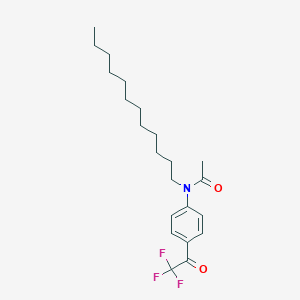
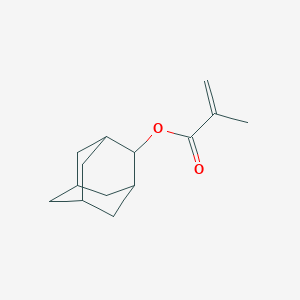
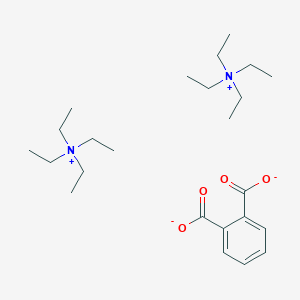

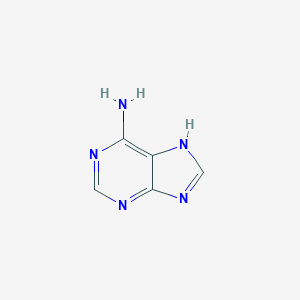


![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
